molecular formula C11H11BrN2O B568012 6'-Bromo-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one CAS No. 1272756-13-4

6'-Bromo-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one

Cat. No.: B568012
CAS No.: 1272756-13-4
M. Wt: 267.126
InChI Key: NLWHECMZBLGXCP-UHFFFAOYSA-N
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Description

6’-Bromo-1’H-spiro[cyclobutane-1,2’-quinazolin]-4’(3’H)-one is a spirocyclic compound characterized by a unique structure where a cyclobutane ring is fused to a quinazolinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Bromo-1’H-spiro[cyclobutane-1,2’-quinazolin]-4’(3’H)-one typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the cyclization of a suitable precursor under specific conditions. For instance, a precursor containing a quinazolinone core can be reacted with a cyclobutane derivative in the presence of a base to form the spirocyclic structure. The reaction conditions often involve the use of solvents like dichloromethane or toluene and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, would be integral to the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

6’-Bromo-1’H-spiro[cyclobutane-1,2’-quinazolin]-4’(3’H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for this include sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while substitution reactions can introduce various functional groups in place of the bromine atom.

Scientific Research Applications

6’-Bromo-1’H-spiro[cyclobutane-1,2’-quinazolin]-4’(3’H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6’-Bromo-1’H-spiro[cyclobutane-1,2’-quinazolin]-4’(3’H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The exact pathways and molecular targets are still under investigation, but the spirocyclic structure is believed to play a crucial role in its bioactivity .

Comparison with Similar Compounds

Similar Compounds

    Spirodesertols A and B: These are highly modified spirocyclic diterpenoids with unique structural motifs.

    Spiro[1,3-benzodioxole-methanocyclooct[b]indole]: Another spirocyclic compound with a fused polycyclic structure.

Uniqueness

6’-Bromo-1’H-spiro[cyclobutane-1,2’-quinazolin]-4’(3’H)-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-bromospiro[1,3-dihydroquinazoline-2,1'-cyclobutane]-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O/c12-7-2-3-9-8(6-7)10(15)14-11(13-9)4-1-5-11/h2-3,6,13H,1,4-5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLWHECMZBLGXCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)NC3=C(C=C(C=C3)Br)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101178374
Record name Spiro[cyclobutane-1,2′(1′H)-quinazolin]-4′(3′H)-one, 6′-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101178374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1272756-13-4
Record name Spiro[cyclobutane-1,2′(1′H)-quinazolin]-4′(3′H)-one, 6′-bromo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1272756-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro[cyclobutane-1,2′(1′H)-quinazolin]-4′(3′H)-one, 6′-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101178374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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